1,3-Bis(butylsulfanyl)propan-2-yl benzoate
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Overview
Description
1,3-Bis(butylsulfanyl)propan-2-yl benzoate is an organic compound with the molecular formula C18H28O2S2 This compound is characterized by the presence of butylsulfanyl groups attached to a propanyl backbone, which is further esterified with a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(butylsulfanyl)propan-2-yl benzoate typically involves the reaction of 1,3-dibromopropane with butylthiol in the presence of a base such as sodium hydroxide to form 1,3-bis(butylsulfanyl)propane. This intermediate is then esterified with benzoic acid or its derivatives under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(butylsulfanyl)propan-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted benzoates.
Reduction: Alcohol derivatives.
Scientific Research Applications
1,3-Bis(butylsulfanyl)propan-2-yl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(butylsulfanyl)propan-2-yl benzoate involves its interaction with specific molecular targets. The sulfanyl groups can form strong interactions with metal ions, which may play a role in its biological activity. Additionally, the benzoate ester can undergo hydrolysis to release benzoic acid, which has known antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(butylsulfanyl)propane: Lacks the benzoate ester group, making it less versatile in certain reactions.
1,3-Bis(methylsulfanyl)propan-2-yl benzoate: Similar structure but with methylsulfanyl groups instead of butylsulfanyl, leading to different chemical properties.
2,3-Bis(butylsulfonyl)propyl benzoate: Contains sulfonyl groups instead of sulfanyl, resulting in different reactivity and applications.
Uniqueness
1,3-Bis(butylsulfanyl)propan-2-yl benzoate is unique due to the presence of both butylsulfanyl and benzoate ester groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
1,3-bis(butylsulfanyl)propan-2-yl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2S2/c1-3-5-12-21-14-17(15-22-13-6-4-2)20-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQHWFIFYLGTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(CSCCCC)OC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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